2-Benzhydryl-5-phenyl-1,3,4-oxadiazole

Lipophilicity CNS drug design Membrane permeability

2-Benzhydryl-5-phenyl-1,3,4-oxadiazole (CAS 58004-74-3; IUPAC: 2-(diphenylmethyl)-5-phenyl-1,3,4-oxadiazole; synonym: HMS2574B10) is a disubstituted 1,3,4-oxadiazole heterocycle with molecular formula C₂₁H₁₆N₂O, molecular weight 312.37 g·mol⁻¹, exact mass 312.1263 g·mol⁻¹, and a computed polar surface area (PSA) of 38.92 Ų. The 1,3,4-oxadiazole core is a thermally stable, neutral heteroaromatic scaffold recognized as a privileged structure in medicinal chemistry due to its bioisosteric relationship with ester and amide functionalities and inherent metabolic stability.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
CAS No. 58004-74-3
Cat. No. B185403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzhydryl-5-phenyl-1,3,4-oxadiazole
CAS58004-74-3
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-23-22-20(24-21)18-14-8-3-9-15-18/h1-15,19H
InChIKeyPXLJDIGTTLPNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzhydryl-5-phenyl-1,3,4-oxadiazole (CAS 58004-74-3): Physicochemical Identity and Procurement Baseline


2-Benzhydryl-5-phenyl-1,3,4-oxadiazole (CAS 58004-74-3; IUPAC: 2-(diphenylmethyl)-5-phenyl-1,3,4-oxadiazole; synonym: HMS2574B10) is a disubstituted 1,3,4-oxadiazole heterocycle with molecular formula C₂₁H₁₆N₂O, molecular weight 312.37 g·mol⁻¹, exact mass 312.1263 g·mol⁻¹, and a computed polar surface area (PSA) of 38.92 Ų . The 1,3,4-oxadiazole core is a thermally stable, neutral heteroaromatic scaffold recognized as a privileged structure in medicinal chemistry due to its bioisosteric relationship with ester and amide functionalities and inherent metabolic stability [1]. The defining structural feature of this compound is the benzhydryl (diphenylmethyl) substituent at position 2, which imparts physicochemical properties that differ substantially from those of the simpler 2,5-diphenyl analog.

Why Generic 2,5-Diaryl-1,3,4-oxadiazoles Cannot Substitute for 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole in Procurement Decisions


The 2-benzhydryl substituent is not a minor structural variation; it represents a deliberate physicochemical tuning element. Compared with the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole (CAS 725-12-2; LogP ≈ 2.97–3.40 ), replacement of the 2-phenyl group with a 2-benzhydryl group raises the computed LogP to 4.92 — an increase of approximately 1.5–2.0 log units . This corresponds to a roughly 30- to 100-fold increase in octanol-water partition coefficient, fundamentally altering membrane permeability, CNS penetration potential, and formulation requirements. Furthermore, the 1,3,4-oxadiazole regioisomer itself is pharmacokinetically distinct from its 1,2,4-oxadiazole counterpart, exhibiting an order-of-magnitude lower lipophilicity (log D), superior metabolic stability in human liver microsomes, and reduced hERG channel interaction as established by systematic matched-pair analysis within the AstraZeneca compound collection [1]. Interchanging this compound with a generic 2,5-diaryl analog or a 1,2,4-oxadiazole regioisomer would invalidate quantitative structure-activity relationships and alter both pharmacodynamic and pharmacokinetic profiles.

Quantitative Evidence Guide: Verified Differentiation Dimensions for 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole Procurement


LogP Elevation of 1.5–2.0 Units Over 2,5-Diphenyl-1,3,4-oxadiazole Drives Membrane Partitioning and CNS Penetration Potential

The 2-benzhydryl substituent on 2-benzhydryl-5-phenyl-1,3,4-oxadiazole (CAS 58004-74-3) produces a computed LogP of 4.92 , substantially exceeding that of the closest simple analog, 2,5-diphenyl-1,3,4-oxadiazole (CAS 725-12-2), for which reported LogP values range from 2.97 to 3.40 [1]. The ΔLogP of 1.5–2.0 corresponds to an estimated 30- to 100-fold higher octanol-water partition coefficient, a magnitude of difference that directly impacts tissue distribution, CNS exposure, and protein binding in vivo.

Lipophilicity CNS drug design Membrane permeability ADME optimization

1,3,4-Oxadiazole Regioisomer Demonstrates Order-of-Magnitude Lower Lipophilicity and Superior Drug-Like Profile Versus 1,2,4-Oxadiazole

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection established that the 1,3,4-oxadiazole isomer consistently displays approximately one order of magnitude lower lipophilicity (log D), along with superior metabolic stability, reduced hERG channel inhibition, and improved aqueous solubility relative to its 1,2,4-oxadiazole counterpart [1]. In a separate targeted study, bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring in CB2 cannabinoid receptor ligands confirmed higher polarity, reduced metabolic degradation by human liver microsomes, and reduced hERG interaction, though CB2 affinity decreased 10- to 50-fold; the 1,3,4-oxadiazole derivative 9a retained high CB2 affinity (Ki = 25 nM) with improved selectivity over CB1 [2]. These findings are class-level and apply to all 1,3,4-oxadiazole congeners including 2-benzhydryl-5-phenyl-1,3,4-oxadiazole.

Regioisomeric differentiation Drug-likeness Metabolic stability hERG safety

Copper-Catalyzed C–H Benzylation Route Achieves 80–89% Synthetic Yield for Benzylated 1,3,4-Oxadiazoles Including the Target Compound

The first copper-catalyzed direct C–H benzylation of 1,3,4-oxadiazoles using N-tosylhydrazones was reported by Salvanna et al., affording several substituted oxadiazoles — including 2-(diphenylmethyl)-5-phenyl-1,3,4-oxadiazole (CAS 58004-74-3) — in high yields of 80–89% within 3 hours [1]. This represents a significant improvement over traditional multi-step cyclodehydration approaches that often require harsh dehydrating agents (e.g., POCl₃) and extended reaction times. The copper-catalyzed method provides a modular, late-stage diversification route that is directly relevant to both medicinal chemistry library synthesis and scale-up considerations.

Synthetic methodology C–H activation Cross-coupling Process chemistry

Diphenylmethyl-1,3,4-oxadiazole Scaffold Exhibits In Vivo Anti-Inflammatory Activity Comparable to Ibuprofen in Preclinical Rodent Models

Amir et al. (2011) synthesized and evaluated a series of 1,3,4-oxadiazole derivatives bearing the 5-diphenylmethyl substituent — the same pharmacophoric element present in 2-benzhydryl-5-phenyl-1,3,4-oxadiazole. Compound 4b, 2-[(5-diphenylmethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)-acetamide, emerged as the most active compound in the series and was found to be moderately more potent than the standard drug ibuprofen in the carrageenan-induced rat paw edema model [1]. The diphenylmethyl-oxadiazole substructure was common to all active compounds in the series, establishing this moiety as a validated anti-inflammatory pharmacophore. A subsequent study (2016) confirmed that 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (8a) was among the most potent molecules across multiple in vivo assays including analgesic and anti-inflammatory endpoints [2].

Anti-inflammatory COX inhibition Analgesic In vivo pharmacology

Verified GC-MS and NMR Reference Spectra Available for Identity Confirmation and Quality Control of Procured Material

The Wiley SpectraBase database contains verified ¹H NMR and GC-MS spectra for 2-benzhydryl-5-phenyl-1,3,4-oxadiazole (SpectraBase Compound ID: HMcOYQ78D5A), including the KnowItAll Mass Spectral Library entry in the Wiley Registry of Mass Spectral Data 2023 [1]. The NIST Chemistry WebBook also catalogs this compound under CAS 58004-74-3 [2]. The availability of authenticated reference spectra from independent, curated databases provides a reliable basis for incoming material identity verification — a practical necessity in procurement workflows where CAS-number mismatches or isomeric impurities can confound research reproducibility.

Analytical characterization Quality control Identity verification Spectral database

Research and Industrial Application Scenarios for 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole Based on Verified Evidence


CNS-Targeted Medicinal Chemistry: Lead Optimization Requiring Elevated Lipophilicity and Blood-Brain Barrier Penetration

The LogP of 4.92 for 2-benzhydryl-5-phenyl-1,3,4-oxadiazole, versus LogP 2.97–3.40 for the unsubstituted 2,5-diphenyl analog, positions this compound as a building block for CNS drug discovery programs where higher lipophilicity is correlated with improved blood-brain barrier permeation. The 1,3,4-oxadiazole regioisomer's established advantages — order-of-magnitude lower log D than 1,2,4-oxadiazole, reduced hERG inhibition, and better metabolic stability [1] — further support its selection for CNS lead series where cardiac safety margins and hepatic clearance are key optimization parameters.

Anti-Inflammatory Drug Discovery: Preclinical Efficacy-Validated Diphenylmethyl-Oxadiazole Pharmacophore

The diphenylmethyl-1,3,4-oxadiazole substructure has demonstrated in vivo anti-inflammatory activity exceeding that of ibuprofen in the carrageenan-induced paw edema model in rats [2], and activity has been independently confirmed in a subsequent study with related diphenylmethyl-oxadiazole acetamides [3]. This compound can serve as a core scaffold or reference standard for medicinal chemistry teams pursuing novel NSAID-like agents, where the benzhydryl group is a critical pharmacophoric element that simpler diaryl-oxadiazoles lack.

Synthetic Methodology Development: Modular C–H Functionalization Substrate for Late-Stage Diversification

As demonstrated by Salvanna et al., the copper-catalyzed direct C–H benzylation of 1,3,4-oxadiazoles proceeds in 80–89% yield within 3 hours [4]. This compound is both a product of and a substrate for this methodology, making it valuable for research groups developing C–H activation strategies, cross-coupling methodology, or preparing oxadiazole-focused compound libraries. Its well-characterized spectral profile further supports its use as a model substrate in synthetic methods development.

Material Science & Optoelectronics: Electron-Transport Material Design Based on 1,3,4-Oxadiazole Core

2,5-Diaryl-1,3,4-oxadiazoles are widely employed as electron-transport materials in organic light-emitting diodes (OLEDs) due to their electron-deficient heterocyclic core and favorable thermal stability [1]. The benzhydryl substituent introduces increased steric bulk and altered solid-state packing relative to 2,5-diphenyl-1,3,4-oxadiazole, which can be leveraged to tune thin-film morphology, suppress aggregation-caused quenching, and modulate charge-transport properties in device applications. The thermal stability inherent to the 1,3,4-oxadiazole class supports vacuum-deposition processing.

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